

1,4-Oxathiane-2,6-dione chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Oxathiane-2,6-dione

Cat. No.: B049946

[Get Quote](#)

An In-depth Technical Guide to **1,4-Oxathiane-2,6-dione**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxathiane-2,6-dione, also widely known as thiodiglycolic anhydride, is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a six-membered ring containing both an oxygen and a sulfur atom along with two carbonyl groups, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.

Chemical Structure and Identification

1,4-Oxathiane-2,6-dione is the cyclic anhydride of 2,2'-thiodiacetic acid. The presence of the sulfur atom and the anhydride functionality imparts specific reactivity to the molecule, making it a valuable reagent in various chemical transformations.^[1] Its structural and identifying information is summarized below.

Identifier	Value
IUPAC Name	1,4-oxathiane-2,6-dione[2]
Synonyms	Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride[3][4]
CAS Number	3261-87-8[2]
Molecular Formula	C ₄ H ₄ O ₃ S[5]
Molecular Weight	132.14 g/mol [5]
Canonical SMILES	C1C(=O)OC(=O)CS1[2]
InChI	InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2[2]
InChIKey	RIIUAPMWDSRBSH-UHFFFAOYSA-N[2]

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature and is known to be sensitive to moisture.[4] It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4]

Property	Value
Physical Form	White to off-white solid, fine crystals[4][5]
Melting Point	94 °C
Boiling Point	341.8 °C at 760 mmHg
	158-159 °C at 12 Torr[4]
Density	1.468 g/cm ³ (Predicted)[4]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol)[4]
Sensitivity	Moisture Sensitive[4]

Spectroscopic Data

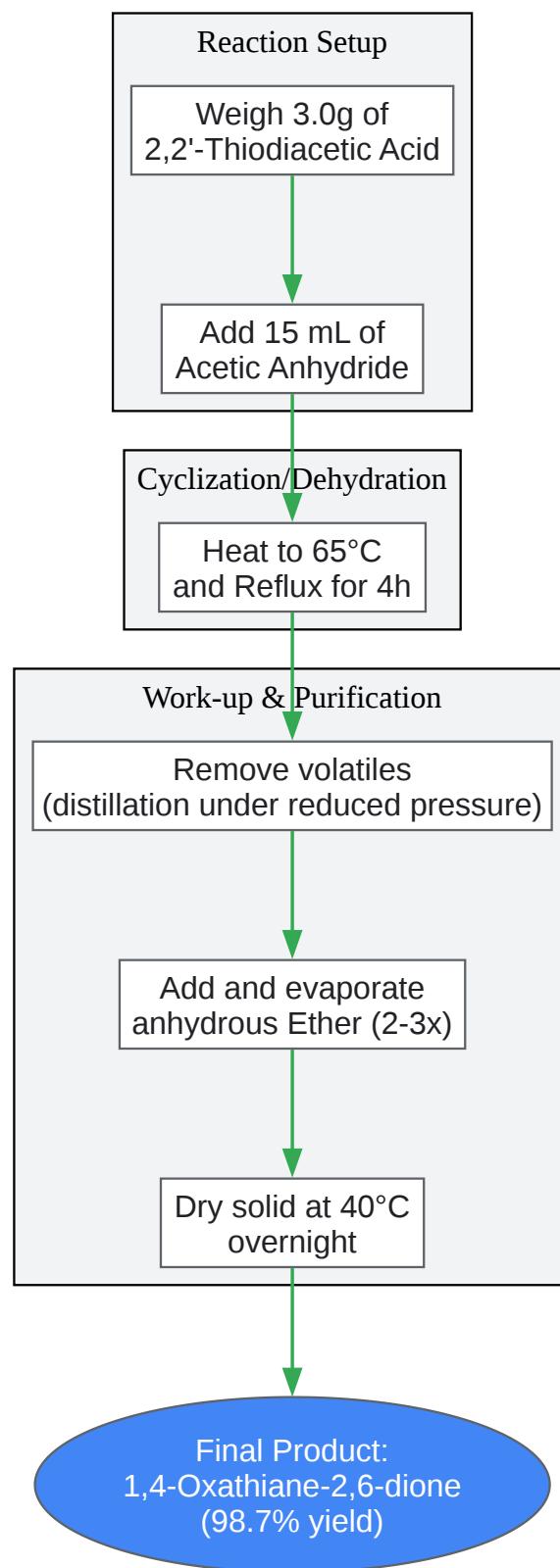
Spectroscopic analysis is crucial for the identification and characterization of **1,4-Oxathiane-2,6-dione**. While specific spectral data points are not readily available in the public literature, standard spectroscopic information can be found in databases or obtained from commercial suppliers.

Technique	Data Availability
¹ H NMR, ¹³ C NMR	Data available from commercial suppliers such as Ambeed and BLD Pharm. [6]
Mass Spectrometry	GC-MS data is available in the NIST Mass Spectrometry Data Center via PubChem (CID 137871). [2]
Infrared (IR) Spectroscopy	Vapor Phase IR Spectra are available from SpectraBase via PubChem (CID 137871). [2]

Synthesis and Reactivity

Experimental Protocol: Synthesis from 2,2'-Thiodiacetic Acid

A common and high-yielding method for the synthesis of **1,4-Oxathiane-2,6-dione** is the dehydration of its corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride.[\[4\]](#)

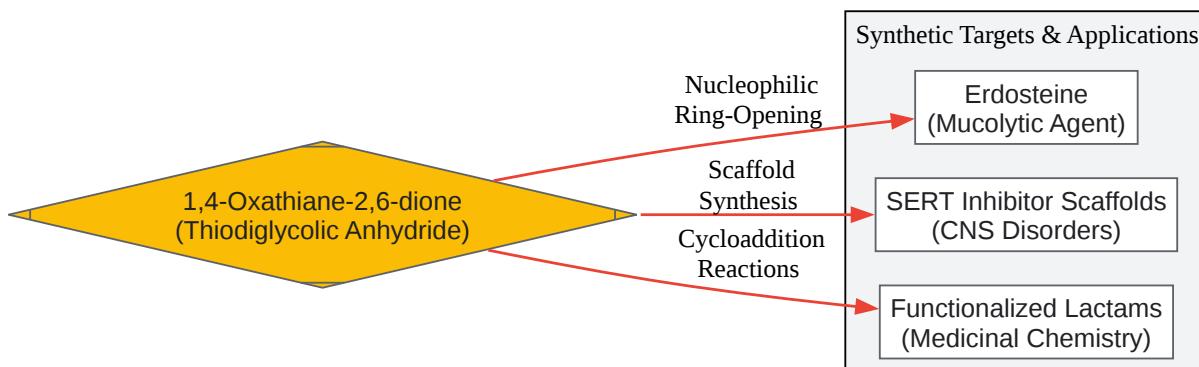

Materials:

- 2,2'-Thiodiacetic acid (Thiodiglycolic acid)
- Acetic anhydride
- Ether (anhydrous)
- 50 mL round bottom flask

- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:[4]

- Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it into a 50 mL round bottom flask.
- Add 15 mL of acetic anhydride to the flask to serve as both the solvent and the dehydrating agent.
- Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.
- Maintain the mixture at reflux for 4 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR if required.
- Upon completion, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure using a rotary evaporator.
- To purify the product, add an appropriate amount of anhydrous ether to the residue and evaporate again. Repeat this ether addition and evaporation step 2-3 times to ensure complete removal of acetic acid traces.
- The final product, **1,4-Oxathiane-2,6-dione**, is obtained as a white solid powder.
- Dry the product in a vacuum oven at 40 °C overnight. The reported yield for this procedure is 98.7%.


[Click to download full resolution via product page](#)

Synthesis Workflow for **1,4-Oxathiane-2,6-dione**.

Reactivity and Applications

1,4-Oxathiane-2,6-dione serves as a key intermediate in the synthesis of various target molecules. Its anhydride nature makes it susceptible to nucleophilic attack, allowing for ring-opening reactions that can be exploited to build more complex structures.

- **Pharmaceutical Synthesis:** It is a documented reagent in the synthesis of Erdosteine, a mucolytic agent.^[3] It is also used to create scaffolds for SERT (serotonin transporter) inhibitors, which are valuable in the treatment of central nervous system (CNS) disorders.^[4]
- **Heterocyclic Chemistry:** As a cyclic anhydride, it can participate in reactions like the Castagnoli–Cushman reaction with imines to form functionalized lactams, which are important structures in medicinal chemistry.^[7]

[Click to download full resolution via product page](#)

Role as a Precursor in Chemical Synthesis.

Biological Activity Context

While the broader class of 1,4-oxathiane derivatives is known for significant biological activities, particularly as fungicides, specific data on the direct biological effects or signaling pathway interactions of **1,4-Oxathiane-2,6-dione** itself is limited in current literature.^[8] Its primary role in the life sciences is that of a synthetic precursor for building biologically active molecules.

rather than being an active agent itself.[3][4] Further investigation is required to determine if the molecule possesses any intrinsic biological properties.[3]

Safety and Handling

1,4-Oxathiane-2,6-dione is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[4]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

1,4-Oxathiane-2,6-dione is a well-characterized and synthetically valuable heterocyclic compound. Its established physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for researchers. While direct biological activity data is sparse, its utility as a precursor in the synthesis of pharmaceuticals like Erdosteine and potential CNS-active agents underscores its importance in drug discovery and development pipelines. This guide provides the core technical information necessary for its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3261-87-8: 1,4-Oxathiane-2,6-dione | CymitQuimica [cymitquimica.com]
- 4. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 5. dovepress.com [dovepress.com]
- 6. 3261-87-8 | 1,4-Oxathiane-2,6-dione | Ketones | Ambeed.com [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [1,4-Oxathiane-2,6-dione chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049946#1-4-oxathiane-2-6-dione-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com